molecular formula C18H34O B134130 (Z)-13-Octadecenal CAS No. 58594-45-9

(Z)-13-Octadecenal

Cat. No.: B134130
CAS No.: 58594-45-9
M. Wt: 266.5 g/mol
InChI Key: QIRGIHPYVVKWTO-WAYWQWQTSA-N
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Description

(Z)-13-Octadecenal, also known as (Z)-octadec-13-enal, is an organic compound belonging to the class of aldehydes. It is characterized by a long carbon chain with a double bond at the 13th position from the aldehyde group, in the Z configuration. This compound is commonly found in nature, particularly in the pheromones of certain insects, and plays a significant role in chemical communication.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-13-Octadecenal typically involves the following steps:

    Starting Material: The process often begins with oleic acid, a naturally occurring fatty acid.

    Reduction: Oleic acid is first reduced to oleyl alcohol using a reducing agent such as lithium aluminum hydride.

    Oxidation: The oleyl alcohol is then oxidized to this compound using an oxidizing agent like pyridinium chlorochromate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Hydroformylation: This method involves the hydroformylation of 1-octadecene, followed by selective hydrogenation to yield the desired aldehyde.

    Catalytic Processes: Catalysts such as rhodium complexes are often employed to enhance the efficiency and selectivity of the reactions.

Chemical Reactions Analysis

Types of Reactions: (Z)-13-Octadecenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (Z)-13-Octadecenoic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound with sodium borohydride yields (Z)-13-Octadecenol.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as the formation of Schiff bases with amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Addition: Amines, hydrazines.

Major Products:

    Oxidation: (Z)-13-Octadecenoic acid.

    Reduction: (Z)-13-Octadecenol.

    Addition: Schiff bases and hydrazones.

Scientific Research Applications

(Z)-13-Octadecenal has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its role in insect pheromones and chemical communication.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of insect repellents.

    Industry: this compound is utilized in the fragrance industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of (Z)-13-Octadecenal involves its interaction with specific molecular targets:

    Pheromone Receptors: In insects, it binds to pheromone receptors, triggering behavioral responses.

    Enzymatic Pathways: The compound can be metabolized by aldehyde dehydrogenases, leading to the formation of corresponding acids.

Comparison with Similar Compounds

    (E)-13-Octadecenal: The E isomer of octadec-13-enal, differing in the configuration of the double bond.

    Octadecanal: A saturated aldehyde with no double bonds.

    (Z)-9-Octadecenal: Another unsaturated aldehyde with the double bond at the 9th position.

Uniqueness: (Z)-13-Octadecenal is unique due to its specific double bond position and configuration, which significantly influences its chemical properties and biological activity. Its role in insect pheromones sets it apart from other similar aldehydes.

Properties

IUPAC Name

(Z)-octadec-13-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,18H,2-4,7-17H2,1H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRGIHPYVVKWTO-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2035774
Record name (Z)-13-Octadecenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2035774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58594-45-9
Record name (Z)-13-Octadecenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58594-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-Octadecenal, (13Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058594459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-13-Octadecenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2035774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-13-octadecenal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 13-OCTADECENAL, (13Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJA253248W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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